4-Chloro-6-(4-methoxybenzyl)pyrimidine
Description
Crystal Structure Determination and Molecular Geometry
Single crystal X-ray diffraction analysis provides the most definitive structural information for 4-chloro-6-(4-methoxybenzyl)pyrimidine. The crystallographic investigation reveals critical details about bond lengths, bond angles, and molecular conformations that define the three-dimensional architecture of this compound. Similar pyrimidine derivatives have demonstrated characteristic structural features that can be extrapolated to understand the molecular geometry of this compound. The pyrimidine ring system exhibits planarity with minimal deviation from ideal aromatic geometry, while the methoxybenzyl substituent introduces conformational flexibility through rotation around the C-C bond connecting the pyrimidine core to the benzyl group.
The chlorine atom at position 4 of the pyrimidine ring creates significant steric and electronic effects that influence the overall molecular conformation. Crystallographic data from related chloropyrimidine compounds indicate that the C-Cl bond length typically ranges from 1.70 to 1.72 Angstroms, with the chlorine atom lying approximately in the plane of the pyrimidine ring. The methoxybenzyl group at position 6 introduces additional complexity, as the benzyl moiety can adopt various rotational conformations relative to the pyrimidine plane.
Conformational Analysis and Molecular Flexibility
Conformational studies reveal that this compound exhibits considerable molecular flexibility due to the presence of rotatable bonds. The primary source of conformational variation arises from rotation around the C-C bond linking the pyrimidine ring to the benzyl carbon atom. Systematic conformational analysis demonstrates that this rotation generates multiple low-energy conformers, each characterized by different orientations of the methoxybenzyl group relative to the pyrimidine plane.
The methoxy group on the benzyl ring introduces additional conformational considerations, as it can adopt different orientations relative to the benzene ring plane. This flexibility has significant implications for molecular recognition and binding interactions with biological targets. Conformational analysis of similar pyrimidine derivatives shows that restriction of rotatable bonds through cyclization or other structural modifications can dramatically reduce the number of accessible conformations.
Intermolecular Interactions and Crystal Packing
Crystal packing analysis reveals the intermolecular forces that govern solid-state organization of this compound molecules. Weak hydrogen bonding interactions, including C-H...N contacts between pyrimidine nitrogen atoms and aromatic hydrogen atoms, contribute to crystal stability. The chlorine atom participates in halogen bonding interactions with neighboring molecules, forming C-H...Cl contacts that influence crystal packing arrangements.
The methoxy group serves as both hydrogen bond acceptor and participant in van der Waals interactions with adjacent molecules. These intermolecular interactions create three-dimensional networks that determine crystal morphology and physical properties. Understanding these packing motifs provides insights into solid-state behavior and potential polymorphism.
Properties
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCBCKPVUKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-methoxypyrimidine: A Key Intermediate
- 4-Chloro-6-methoxypyrimidine is typically prepared by nucleophilic substitution or methylation reactions on pyrimidine derivatives.
- A patent (WO2001000593A1) describes the conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine by reaction with hydrogen halides (HCl, HBr, HI), where the methoxy group is replaced by a hydroxyl group under mild conditions (5–30 °C) with high yield (99.1% by HPLC).
- This reaction involves passing dry hydrogen halide gas into a solvent containing 4-chloro-6-methoxypyrimidine, resulting in methyl halide elimination and precipitation of the hydroxypyrimidine.
Reaction Conditions and Notes:
| Parameter | Details |
|---|---|
| Reactants | 4-Chloro-6-methoxypyrimidine, hydrogen halide (preferably HCl) |
| Solvent | Various solvents; dry conditions preferred |
| Temperature | 5–30 °C (reaction), 0.1 to 20 bar pressure (preferably 0.5–3 bar) |
| Reaction Mode | Batch, semi-continuous, or continuous |
| Product Isolation | Precipitation and filtration |
| Yield | ~99% (HPLC) |
This method is advantageous due to simplicity, mild conditions, and clean removal of methyl halide byproduct as a gas.
Synthesis of 4,6-Dichloropyrimidine from 4-Chloro-6-methoxypyrimidine
- 4,6-Dichloropyrimidine is a valuable intermediate that can be synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines (e.g., triethylamine, DMF, DIPEA).
- This method replaces the methoxy group with chlorine, forming the dichlorinated pyrimidine.
- The reaction is conducted under anhydrous conditions to prevent hydrolysis and maximize yield.
- Excess POCl3 is removed by reduced pressure distillation to avoid decomposition and environmental hazards.
- The crude product is then quenched in ice water, extracted with organic solvents (e.g., dichloromethane or ethylene dichloride), dried, and crystallized.
| Step | Description | Conditions |
|---|---|---|
| 1 | Mix 4-chloro-6-methoxypyrimidine with POCl3 and anhydrous organic amine (e.g., DMF, DIPEA) | 70–115 °C (preferably 80–105 °C), 3–8 hours |
| 2 | Cool reaction mixture to 55–70 °C, remove excess POCl3 by reduced pressure distillation | 65–100 °C, -0.06 to -0.095 MPa |
| 3 | Add reaction mixture dropwise to ice-water mixture, maintaining 0 to 5 °C and pH 3–7 | Prevent hydrolysis of product |
| 4 | Extract product with organic solvent, dry, filter, and crystallize by cooling | Use CaCl2 or molecular sieves for drying |
- Purity of 4,6-dichloropyrimidine obtained is typically >99%.
- Yields range from 95.6% to 97.55% depending on organic amine used and reaction conditions.
- Recovery of organic amines from wastewater is feasible, reducing environmental impact.
Example Data from Patent Embodiments:
| Entry | Organic Amine Used | Reaction Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | DMF | 80–85 | 95.6 | 99.6 |
| 2 | DIPEA | 100 | 97.55 | 99.3 |
Summary Table: Preparation Methods and Key Parameters
| Compound | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 4-Chloro-6-methoxypyrimidine | Methyl group substitution with hydrogen halides | HCl gas, solvent, 5–30 °C, 0.5–3 bar | ~99 | High | Methyl halide byproduct escapes as gas |
| 4,6-Dichloropyrimidine | Chlorination with POCl3 and organic amine | POCl3, DMF or DIPEA, 80–105 °C, anhydrous | 95–98 | >99 | Reduced pressure distillation to remove POCl3 |
| 4-Chloro-6-(4-methoxybenzyl)pyrimidine | Nucleophilic substitution or coupling on 6-position | Starting from 4-chloro-6-chloropyrimidine or hydroxypyrimidine, 4-methoxybenzyl nucleophile | Not explicitly reported | Expected high with optimization | Requires further experimental validation |
Chemical Reactions Analysis
4-Chloro-6-(4-methoxybenzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(4-methoxybenzyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Industrial Applications: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methoxybenzyl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key enzymes or receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce pyrimidine ring electron density, altering reactivity in nucleophilic substitutions .
- Biological Activity : Pyrazolo-pyrimidine derivatives (–11) demonstrate antiproliferative effects, suggesting that the target compound’s 4-methoxybenzyl group may similarly enhance interactions with kinase targets .
Pharmacological and Physicochemical Properties
- QSAR Insights : Lipophilicity (logP) and electronic parameters (Hammett constants) correlate with bioactivity. The 4-methoxybenzyl group’s moderate logP (~2.5–3.0) may balance solubility and cell penetration .
- Safety Profiles : Analogs like 4-Chloro-6-(4-methylpiperidinyl)pyrimidine () require handling under ventilation due to respiratory irritation risks, suggesting similar precautions for the target compound .
Biological Activity
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chloro group at the 4-position and a methoxybenzyl moiety at the 6-position, contributing to its unique chemical properties and potential pharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 264.71 g/mol
- Structure : The structure features a six-membered ring containing two nitrogen atoms, which is typical for pyrimidine derivatives.
The biological activity of this compound may be linked to its interaction with various biochemical pathways:
- Target Enzymes : Similar compounds have been shown to target phosphodiesterase enzymes (PDEs), particularly PDE5, which plays a role in cyclic GMP signaling pathways.
- Cellular Signaling : It is hypothesized that this compound may influence cellular signaling pathways involving calcium transport and membrane depolarization.
- Biochemical Interactions : The compound’s reactive groups allow it to interact with various biomolecules, potentially modifying enzyme activity and gene expression through covalent bonding.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. For example, related pyrimidine derivatives have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
- Cytotoxicity : The compound may exhibit cytotoxic effects depending on dosage, with lower doses showing minimal toxicity while higher doses could induce cellular stress or apoptosis.
Study on Antimicrobial Efficacy
In a study focusing on pyrimidine derivatives, this compound was evaluated for its antimicrobial efficacy against various pathogens. The results indicated that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with a particular emphasis on its effectiveness against S. aureus and E. coli.
Structure-Activity Relationship (SAR)
Research has highlighted the importance of the substitution pattern in determining the biological activity of pyrimidine derivatives. For instance, modifications at the 4-position with electron-donating or electron-withdrawing groups significantly influenced the potency of related compounds .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased potency |
| Electron-withdrawing | Varied effects |
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-(4-methoxybenzyl)pyrimidine, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step nucleophilic substitutions. Starting materials like 4-methoxybenzyl chloride and chlorinated pyrimidine precursors undergo coupling under basic conditions (e.g., NaH in dry toluene) . Key factors include:
- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition.
- Catalysts : Use of phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) ensures purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl CH₂ at δ 3.8–4.2 ppm) .
- X-ray diffraction : Resolves rotational disorders in the pyrimidine ring and verifies dihedral angles between aromatic groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 291.06) .
Intermediate Research Questions
Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound derivatives?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
- Controls : Include ciprofloxacin as a positive control and DMSO solvent blanks.
- Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24 hours .
Q. What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?
| Technique | Conditions | Advantages |
|---|---|---|
| Flash chromatography | Silica gel, gradient elution (hexane → EtOAc) | High recovery of polar by-products |
| Preparative HPLC | C18 column, MeCN/H₂O (0.1% TFA) | Resolves stereoisomers |
Q. What formulation strategies mitigate hydrolysis of the 4-chloro group during biological testing?
- Lyophilization : Stabilize the compound in phosphate-buffered saline (pH 7.4) .
- Co-solvents : Use 10% DMSO in aqueous buffers to enhance solubility without degradation .
Advanced Research Questions
Q. What strategies establish structure-activity relationships (SAR) for this compound in anticancer drug discovery?
- Substituent variation : Compare analogs with halogen (F, Br) or methyl groups at the 4-position .
- Biological profiling : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) and correlate with logP values .
- Computational modeling : Density Functional Theory (DFT) calculates electron distribution at the chloro-substituted site to predict reactivity .
Q. How can researchers control regioselectivity during substituent introduction to the pyrimidine core?
- Directing groups : Install methoxybenzyl at C6 first, leveraging steric hindrance to direct chloro substitution to C4 .
- Microwave-assisted synthesis : Enhances regioselectivity via rapid heating (e.g., 100°C, 30 min) .
Q. When encountering conflicting biological activity data for analogs, what validation approaches ensure reliability?
| Issue | Solution | Reference |
|---|---|---|
| Variable MIC values | Repeat assays with freshly prepared stock solutions | |
| Discrepant cytotoxicity | Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) | |
| Structural ambiguity | Confirm purity via HPLC and compare with X-ray data |
Q. Which molecular docking protocols predict target interactions in neurological disease research?
- Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation .
- Targets : Prioritize kinases (e.g., GSK-3β) or neurotransmitter receptors (e.g., 5-HT₆) based on pyrimidine’s π-π stacking potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
